molecular formula C12H10FNO3 B1440956 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid CAS No. 1267499-14-8

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

Cat. No.: B1440956
CAS No.: 1267499-14-8
M. Wt: 235.21 g/mol
InChI Key: NEASRPXBNICJPZ-UHFFFAOYSA-N
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Description

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluoro group at the 6th position and a propanoic acid moiety attached to the quinoline ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoro-4-oxoquinoline.

    Formation of Propanoic Acid Moiety: The propanoic acid moiety is introduced via a nucleophilic substitution reaction, where a suitable propanoic acid derivative reacts with the quinoline ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the process includes continuous monitoring and quality control to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluoro group enhances the binding affinity to the target enzymes, making the compound more effective.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar structure but different substituents.

    Norfloxacin: A fluoroquinolone with a different side chain.

    Levofloxacin: A stereoisomer of ofloxacin with a similar core structure.

Uniqueness

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety differentiates it from other fluoroquinolones, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3-(6-fluoro-4-oxoquinolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEASRPXBNICJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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